molecular formula C5H8N4 B2704238 4-Ethyl-1,3,5-triazin-2-amine CAS No. 30360-34-0

4-Ethyl-1,3,5-triazin-2-amine

Cat. No.: B2704238
CAS No.: 30360-34-0
M. Wt: 124.147
InChI Key: IUBANARRFVKYIF-UHFFFAOYSA-N
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Description

4-Ethyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family This compound is characterized by a triazine ring, which consists of three nitrogen atoms and three carbon atoms arranged in a six-membered ring The presence of an ethyl group at the 4-position and an amino group at the 2-position distinguishes it from other triazine derivatives

Mechanism of Action

Target of Action

Triazine derivatives, which include 4-ethyl-1,3,5-triazin-2-amine, are known to interact with various biological targets

Mode of Action

It is known that triazine derivatives can interact with their targets through various mechanisms, such as π–π stacking and hydrogen bonding . The specific interactions of this compound with its targets would depend on the nature of these targets.

Biochemical Pathways

Triazine derivatives are known to be involved in various biological activities, including antimicrobial, antiviral, and anticancer activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability

Result of Action

Given the known biological activities of triazine derivatives , it is possible that this compound could have similar effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature Additionally, the compound’s action and efficacy could be influenced by the specific biological environment in which it is used

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of chlorine atoms. The general reaction scheme is as follows:

C3N3Cl3+C2H5NH2C3N3(C2H5)NH2+HCl\text{C}_3\text{N}_3\text{Cl}_3 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_3\text{N}_3(\text{C}_2\text{H}_5)\text{NH}_2 + \text{HCl} C3​N3​Cl3​+C2​H5​NH2​→C3​N3​(C2​H5​)NH2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method provides the desired product in less time and with higher purity compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other substituents on the triazine ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like cesium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted triazine derivatives.

    Oxidation: Formation of oxidized triazine compounds.

    Reduction: Formation of reduced triazine derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-1,3,5-triazin-2-amine is unique due to the presence of both an ethyl group and an amino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-ethyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-4-7-3-8-5(6)9-4/h3H,2H2,1H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBANARRFVKYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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